molecular formula CH7N2O5P B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
CAS RN: 4401-74-5
M. Wt: 158.05 g/mol
InChI Key: DZHMRSPXDUUJER-UHFFFAOYSA-N
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Patent
US06635613B1

Procedure details

To a 50 mL beaker was added 16 g of urea-phosphate produce as above and 22 g Milli-Q™ water. The solids were stirred with a magnetic stirrer until dissolved. This solution was subsequently added dropwise to the Colloid BP slurry at a mixing speed of 800 rpm. The dispersion quickly increased in viscosity following the addition of the urea-phosphate solution. After 10 minutes of mixing the shear thinning product was prepared.
Name
urea phosphate
Quantity
16 g
Type
reactant
Reaction Step One
Name
urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[P:5]([O-:9])([O-:8])([O-:7])=[O:6]>O>[P:5]([OH:9])([OH:8])([OH:7])=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:0.1,3.4|

Inputs

Step One
Name
urea phosphate
Quantity
16 g
Type
reactant
Smiles
NC(=O)N.P(=O)([O-])([O-])[O-]
Step Two
Name
urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.P(=O)([O-])([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solids were stirred with a magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
ADDITION
Type
ADDITION
Details
This solution was subsequently added dropwise to the Colloid BP slurry at a mixing speed of 800 rpm
TEMPERATURE
Type
TEMPERATURE
Details
The dispersion quickly increased in viscosity
ADDITION
Type
ADDITION
Details
After 10 minutes of mixing the shear thinning product
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.